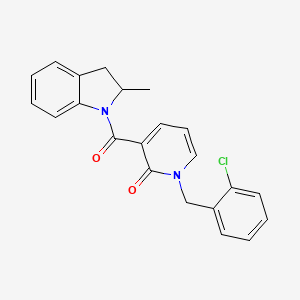
1-(2-chlorobenzyl)-3-(2-methylindoline-1-carbonyl)pyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chlorobenzyl)-3-(2-methylindoline-1-carbonyl)pyridin-2(1H)-one is a complex organic compound characterized by its unique structure, which includes a pyridin-2(1H)-one core, a 2-methylindoline-1-carbonyl group, and a 2-chlorobenzyl moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chlorobenzyl)-3-(2-methylindoline-1-carbonyl)pyridin-2(1H)-one typically involves multiple steps, starting with the preparation of the indoline core The reaction conditions often require the use of strong bases and specific catalysts to facilitate the formation of the indoline ring
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the specific requirements of the synthesis process. The use of continuous flow chemistry and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions: 1-(2-Chlorobenzyl)-3-(2-methylindoline-1-carbonyl)pyridin-2(1H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different chemical and physical properties, which may be useful in various applications.
科学的研究の応用
1-(2-Chlorobenzyl)-3-(2-methylindoline-1-carbonyl)pyridin-2(1H)-one has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and organic materials.
Biology: It may serve as a probe or inhibitor in biological studies, helping researchers understand various biochemical pathways and interactions.
Medicine: Potential therapeutic applications include the development of new drugs targeting specific diseases or conditions.
Industry: The compound's unique properties may be exploited in the creation of advanced materials, such as polymers or coatings.
作用機序
The mechanism by which 1-(2-chlorobenzyl)-3-(2-methylindoline-1-carbonyl)pyridin-2(1H)-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the context in which the compound is used.
類似化合物との比較
1-(2-Chlorobenzyl)-3-(2-methylindoline-1-carbonyl)pyridin-2(1H)-one is structurally similar to other indoline derivatives and pyridin-2(1H)-one compounds.
Uniqueness: Its unique combination of functional groups and structural features distinguishes it from other compounds in its class, potentially leading to distinct biological and chemical properties.
特性
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-(2-methyl-2,3-dihydroindole-1-carbonyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O2/c1-15-13-16-7-3-5-11-20(16)25(15)22(27)18-9-6-12-24(21(18)26)14-17-8-2-4-10-19(17)23/h2-12,15H,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCMZMVZIICMZQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=CC=CN(C3=O)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(Perfluorophenyl)methoxy]isoindoline-1,3-dione](/img/structure/B2889017.png)
![N-(2,4-dimethylphenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide](/img/new.no-structure.jpg)

![Benzyl 2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2889020.png)

![(1R,6S)-3-Oxabicyclo[4.1.0]heptane-6-carboxylic acid](/img/structure/B2889025.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(ethylthio)benzamide](/img/structure/B2889028.png)



![2-{[1,1'-biphenyl]-4-yl}-2-oxoethyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetate](/img/structure/B2889036.png)

![3-[(1,1-Dioxo-1lambda6-thiolan-3-yl)sulfamoyl]benzoic acid](/img/structure/B2889038.png)
